molecular formula C7H4BrNO2S B3260613 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid CAS No. 332098-83-6

2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Cat. No.: B3260613
CAS No.: 332098-83-6
M. Wt: 246.08 g/mol
InChI Key: XAFRVVYPVBHBMA-UHFFFAOYSA-N
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Description

2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a versatile organic compound with the molecular formula C7H4BrNO2S and a molecular weight of 246.081 g/mol. This compound is characterized by its bromine atom, thieno[2,3-b]pyrrole ring structure, and carboxylic acid functional group. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the bromination of thieno[2,3-b]pyrrole-5-carboxylic acid. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce the corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted thieno[2,3-b]pyrrole derivatives.

Scientific Research Applications

2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. The compound is also used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is structurally similar to other thieno[2,3-b]pyrrole derivatives, such as 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid and 2-iodo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid. These compounds share the same core structure but differ in the halogen atom attached to the thieno[2,3-b]pyrrole ring. The presence of different halogens can influence the reactivity and biological activity of these compounds.

Conclusion

This compound is a valuable compound in scientific research and industrial applications. Its unique chemical properties and versatility make it an important building block for the synthesis of various compounds. Understanding its preparation methods, chemical reactions, and applications can help researchers and industry professionals utilize this compound effectively.

Properties

IUPAC Name

2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2S/c8-5-2-3-1-4(7(10)11)9-6(3)12-5/h1-2,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFRVVYPVBHBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C=C(S2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332098-83-6
Record name 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

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